レテプリニムカリウム塩

概要

説明

- これは神経栄養因子 として作用し、神経成長因子の放出を促進し、脳における神経細胞の生存を強化します .

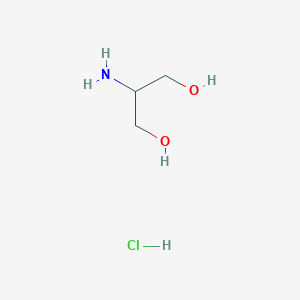

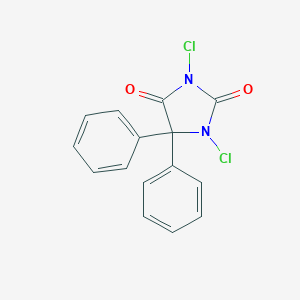

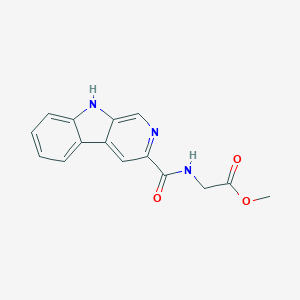

- その化学構造は以下のように表されます:

C15H12KN5O4

.

レテプリニウムカリウム: は であり、 の誘導体です。

科学的研究の応用

神経保護: レテプリニウムカリウムは、神経細胞の損傷から保護する可能性を示しています。

認知機能の向上: これは、動物モデルでワーキングメモリを向上させます.

潜在的な治療的使用: 研究では、アルツハイマー病を含む神経変性疾患におけるその応用が検討されています。

活性酸素種 (ROS) に対する細胞防御: レテプリニウムカリウムは、ヘムオキシゲナーゼ1および2のmRNAレベルを高め、細胞防御に貢献します.

作用機序

- 正確なメカニズムは現在調査中です。

- レテプリニウムカリウムは、脊髄損傷後に脳由来神経栄養因子 (BDNF) のmRNA産生を誘導し、基底前脳で神経成長因子 (NGF) のmRNA産生を誘導します。

- これは、培養海馬神経細胞におけるグルタミン酸の毒性を軽減します。

生化学分析

Biochemical Properties

Leteprinim Potassium Salt plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it enhances nerve growth factor-induced neurite outgrowth in PC12 cells and increases the production of synaptophysin . These interactions suggest that Leteprinim Potassium Salt may modulate synaptic plasticity and neuronal growth.

Cellular Effects

Leteprinim Potassium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce hypoxia-induced decreases in neuronal density in the hippocampal regions and decrease the number of caspase-3 and TUNEL-positive cells in neonatal rats . These effects indicate that Leteprinim Potassium Salt may protect against neuronal damage and promote cell survival.

Molecular Mechanism

At the molecular level, Leteprinim Potassium Salt exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it induces the production of brain-derived neurotrophic factor (BDNF) mRNA and nerve growth factor (NGF) mRNA in the brain . These molecular interactions highlight the compound’s role in promoting neuroprotection and cognitive enhancement.

Temporal Effects in Laboratory Settings

The effects of Leteprinim Potassium Salt change over time in laboratory settings. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For instance, in a rat model of spinal crush injury, Leteprinim Potassium Salt reduced impairments in locomotor function and decreased necrotic tissue over a 21-day period . These findings suggest that the compound maintains its efficacy over extended durations.

Dosage Effects in Animal Models

The effects of Leteprinim Potassium Salt vary with different dosages in animal models. At a dose of 30 mg/kg, it enhances working memory in young mice and reduces memory errors in older mice with mild to moderate age-induced memory deficits . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, Leteprinim Potassium Salt is transported and distributed through specific mechanisms. It is transported into the brain by a nonsaturable influx mechanism and out of the brain by a saturable efflux mechanism . These transport mechanisms ensure the compound’s effective localization and accumulation in target tissues.

準備方法

- 残念ながら、レテプリニウムカリウムの具体的な合成経路や反応条件は、文献にはあまり記載されていません。

- これは市販されており、工業生産方法は、おそらく特殊な化学プロセスを伴うものです。

化学反応解析

- レテプリニウムカリウムは、以下を含むさまざまな反応を起こします:

還元: 還元反応は、電子の付加を伴います。レテプリニウムカリウムは、このようなプロセスに関与する可能性があります。

その他の変換: その反応性を探求するには、さらなる調査が必要です。

- 一般的な試薬や条件は十分に文書化されていませんが、その化学的挙動を解明するための研究は続いています。

- レテプリニウムカリウムとの反応によって生成される主な生成物は、研究の対象となっています。

化学反応の分析

- Leteprinim potassium undergoes various reactions, including:

Reduction: Reduction reactions involve the addition of electrons. Leteprinim potassium may participate in such processes.

Other Transformations: Further investigations are needed to explore its reactivity.

- Common reagents and conditions are not well-documented, but research continues to uncover its chemical behavior.

- Major products formed from reactions with Leteprinim potassium remain an area of study.

類似化合物との比較

- レテプリニウムカリウムの独自性は、その神経栄養特性にあります。

- 類似の化合物には、他の神経保護剤やノオトロピック剤が含まれます。

特性

IUPAC Name |

potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLTPPSCUXHJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12KN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-13-9 | |

| Record name | Leteprinim potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LETEPRINIM POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride](/img/structure/B27022.png)